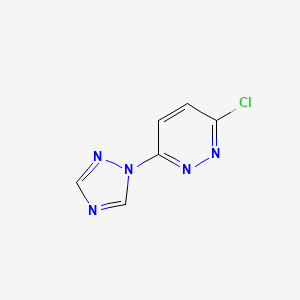

3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine” is a chemical compound that contains a 1,2,4-triazole ring. This type of compound is often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine”, involves various chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Another synthesis method involves the use of thionyl chloride .Molecular Structure Analysis

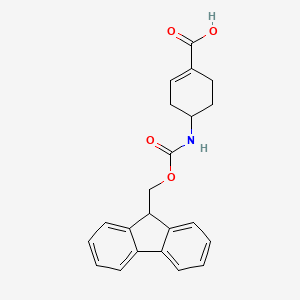

The molecular structure of “3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine” can be represented by the formula C6H4ClN5 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

The chemical reactions involving “3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine” are complex and can lead to the formation of various derivatives. These reactions are part of the process of synthesizing new compounds for potential use in medical treatments .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine” include a molecular weight of 103.51 . More detailed properties such as melting point, boiling point, and density are not specified in the retrieved documents.Applications De Recherche Scientifique

- Synthesis and Characterization : The compound forms coordination complexes with transition metal ions (such as copper, cobalt, and manganese). These complexes have been synthesized and characterized using physicochemical and spectroscopic methods .

- Biological Activity : Due to its biological activities, pyridazine-based coordination polymers like this one could find applications in medicine and neuromuscular blocking activity .

- Influence on Reactive Oxygen Species (ROS) : Researchers have investigated the antioxidant activities of both the ligand (3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine) and its complexes. These studies explore their effects on reactive oxygen species (O2•− and •OH). Understanding these properties is crucial for potential therapeutic applications .

- Evaluation Against Bacteria : The ligand and its complexes have been tested for antibacterial activity. Assessing their effectiveness against specific bacterial strains provides insights into their potential use as antimicrobial agents .

- Supramolecular Assemblies : The ability of this compound to form supramolecular structures suggests its potential in material science. These assemblies could be explored for gas storage, catalysis, and other applications .

- Derivatives and Ligand Modifications : Researchers may investigate derivatives of this compound by modifying the triazole or pyridazine moieties. These modifications could lead to improved properties or novel applications .

- Neurological and Pharmacological Research : While specific studies on this compound are limited, its structural features and biological activities make it interesting for further exploration. Investigating its interactions with biological targets could reveal additional applications .

Coordination Chemistry and Supramolecular Polymers

Antioxidant Properties

Antibacterial Activity

Material Science and Catalysis

Chemical Synthesis and Derivatives

Other Biological Studies

Propriétés

IUPAC Name |

3-chloro-6-(1,2,4-triazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKYCLHKQCVJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2523843.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)

![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)